Product packaging for Rilpivirine Fumarate Salt(Cat. No.:CAS No. 877817-88-4)

Rilpivirine Fumarate Salt

Cat. No.: B2942193
CAS No.: 877817-88-4
M. Wt: 848.928
InChI Key: WVICUHSQEUSJKY-KAMXONIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rilpivirine Fumarate Salt is the fumarate salt form of Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in antiretroviral research. This compound is a key tool for studying the mechanisms of HIV-1 inhibition and resistance. Rilpivirine acts as a non-competitive allosteric inhibitor, binding to the NNRTI binding pocket of the HIV-1 reverse transcriptase. This binding blocks the RNA- and DNA-dependent DNA polymerase activities of the enzyme, thereby inhibiting viral replication. Its flexible chemical structure allows it to adapt to conformational changes in the binding pocket, which contributes to its potency against some HIV-1 strains that are resistant to first-generation NNRTIs . A primary research focus for Rilpivirine involves investigating resistance pathways. In vitro and clinical studies have shown that the emergence of specific mutations in the reverse transcriptase, most notably E138K and M184I, is associated with decreased susceptibility to the compound. The E138K mutation, in particular, has been demonstrated to confer resistance by reducing Rilpivirine's binding affinity, primarily through an increased dissociation rate from its target . Biochemically, the M184I mutation impairs polymerase efficiency by reducing dNTP binding affinity, and the E138K mutation can restore this defect, providing a compelling biochemical mechanism for the frequent co-selection of these mutations in a research setting . This product is provided as the fumarate salt to enhance stability and handling. It is intended for research applications only, including mechanistic studies of reverse transcription, the investigation of antiviral resistance, and the evaluation of novel combination therapies. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H40N12O4 B2942193 Rilpivirine Fumarate Salt CAS No. 877817-88-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-enedioic acid;4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6.C4H4O4/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;5-3(6)1-2-4(7)8/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1-2H,(H,5,6)(H,7,8)/b4-3+;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAODINWNSISMP-AVRNHWNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization of Rilpivirine Fumarate Salt

Synthetic Pathways for Rilpivirine (B1684574) Fumarate (B1241708)

Overview of Precursor Synthesis Strategies

The synthesis of the two primary precursors for Rilpivirine can be accomplished through several reported methodologies.

Synthesis of Intermediate I: (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride

One common pathway begins with 4-bromo-2,6-dimethylaniline. researchgate.net This starting material undergoes a Heck reaction with acrylamide (B121943) in the presence of a palladium catalyst to form (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enamide. researchgate.net Subsequent dehydration of the amide using a reagent like phosphorus oxychloride (POCl₃) yields the acrylonitrile (B1666552) moiety. researchgate.net Finally, treatment with hydrochloric acid (HCl) in a suitable solvent such as diisopropyl ether produces the desired hydrochloride salt of the intermediate. researchgate.net

An alternative, transition-metal-free approach utilizes a Ramberg-Bäcklund reaction to generate the arylacrylonitrile structure, thereby avoiding the use of expensive and potentially contaminating palladium catalysts. researchgate.net

Synthesis of Intermediate II: 4-((4-chloropyrimidin-2-yl)amino)benzonitrile

Multiple routes exist for this pyrimidine-based intermediate. One approach involves the reaction of 2,4-dichloropyrimidine (B19661) with 4-aminobenzonitrile (B131773). google.com Another strategy starts with uracil, which is converted to 2,4-dichloropyrimidine before reacting with 4-aminobenzonitrile. researchgate.net A different pathway involves a fusion reaction between 2-(methylthio)-4(3H)-pyrimidinone and 4-aminobenzonitrile, followed by chlorination with phosphorus oxychloride to yield the target intermediate. researchgate.net

The final step in the synthesis of the Rilpivirine base is a nucleophilic aromatic substitution reaction, where the amino group of (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride displaces the chlorine atom on the pyrimidine (B1678525) ring of 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile. d-nb.info

Reaction Mechanisms in Fumarate Salt Formation

The formation of Rilpivirine Fumarate is an acid-base reaction. Rilpivirine possesses several basic nitrogen atoms, primarily on the pyrimidine ring and the aniline (B41778) moiety, which can be protonated. Fumaric acid is a dicarboxylic acid that can donate one or two protons.

The mechanism involves the transfer of a proton (H⁺) from one of the carboxylic acid groups of fumaric acid to a basic nitrogen atom on the Rilpivirine molecule. This results in the formation of a positively charged Rilpivirine cation and a negatively charged fumarate (or hydrogen fumarate) anion. These oppositely charged ions are held together by electrostatic attraction, forming the ionic salt. The stoichiometry of the reaction can be controlled to produce different salt forms. The process is typically carried out by dissolving both the Rilpivirine free base and fumaric acid in a suitable solvent, from which the salt precipitates upon formation or cooling. google.comgoogle.com

Optimization of Synthetic Yields and Purity

Key areas of optimization include:

Precursor Synthesis: For the synthesis of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile, a precursor to Intermediate II, reaction conditions were systematically varied. A melting/fusion method demonstrated that a two-stage heating profile (160°C for 2 hours, then 180°C for 4 hours) provided an optimal yield of 70%. researchgate.netresearchgate.net

Final Coupling Step: The final nucleophilic substitution reaction has been a major focus of optimization. Traditional methods required refluxing in acetonitrile (B52724) for up to 69 hours, achieving a yield of about 69%. researchgate.netd-nb.info By optimizing parameters such as solvent, temperature, and reaction time, significant improvements have been made. researchgate.netresearchgate.net The use of microwave irradiation, in particular, has proven highly effective. researchgate.netnih.gov

The table below summarizes the optimization of the final coupling reaction by comparing traditional heating with microwave-assisted synthesis in various solvents.

Microwave-Promoted Synthetic Methodologies for Rilpivirine Intermediates

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of Rilpivirine, particularly in the final coupling stage. researchgate.netnih.gov This methodology drastically reduces the reaction time from 69 hours under conventional reflux to just 90 minutes. researchgate.netresearchgate.net The efficiency of the microwave-promoted reaction is highly dependent on both temperature and time.

Systematic studies have been conducted to find the optimal microwave conditions. Using acetonitrile as the solvent, various temperatures and durations were tested to maximize the yield of the amination product. researchgate.netresearchgate.net

The data below illustrates the effect of temperature and time on the yield of the final microwave-assisted coupling reaction in acetonitrile.

The optimal conditions were determined to be 140°C for 90 minutes, which provided a 71% yield, slightly higher than the traditional method but in a fraction of the time. researchgate.net This microwave-promoted method represents a more efficient, practical, and scalable approach for the industrial production of Rilpivirine. researchgate.netgoogle.com

Novel Synthetic Approaches to Rilpivirine and its Salts

Beyond optimizing existing pathways, research has also focused on developing entirely new synthetic strategies to circumvent the limitations of prior art processes, such as the number of steps, the use of harsh reagents, or expensive catalysts. google.com

Investigation of Alternative Precursors and Reaction Conditions

Novel approaches have reordered the synthetic sequence to generate new, highly useful intermediates. One such process involves first reacting (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride with 2,4-dichloropyrimidine. google.comgoogle.com This reaction forms a novel intermediate, (E)-3-(4-(2-chloropyrimidin-4-ylamino)-3,5-dimethylphenyl)acrylonitrile. google.comgoogle.com This new precursor is then reacted with 4-aminobenzonitrile to furnish Rilpivirine. google.com This strategy is reported to provide Rilpivirine in higher yields and with fewer reaction steps compared to earlier methods. google.com

In addition to alternative intermediates, different reaction conditions for the coupling step have been explored. These include:

Performing the reaction in 1,4-dioxane (B91453) in the presence of p-toluene sulfonic acid monohydrate. google.com

Utilizing a phase transfer catalyst in acetonitrile. google.com

Employing alternative solvents such as methyl isobutyl ketone in the presence of water. google.com

These investigations aim to create processes that are simpler, more cost-effective, safer, and more suitable for industrial-scale production. google.comgoogle.com

Impact of Amine Protecting Groups in Rilpivirine Synthesis

One of the pivotal intermediates in Rilpivirine synthesis is (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile. To facilitate subsequent reactions without interference from the reactive aniline amine group, a protecting group can be introduced. A common and effective choice is the tert-butyloxycarbonyl (Boc) group. google.com The synthesis proceeds by reacting the amino group of the acrylonitrile intermediate with di-tert-butyl dicarbonate (B1257347) to form the protected carbamate. This Boc-protected intermediate is more stable and can be carried forward to the next steps of the synthesis. google.com

A significant advantage of using the Boc group in this process is its lability under acidic conditions. This allows for a streamlined "one-pot" deprotection and subsequent reaction. For instance, the Boc-protected compound can be reacted with a pyrimidine derivative in the presence of an acid, such as hydrochloric acid in glacial acetic acid. Under these reaction conditions, the Boc group is cleaved in situ, revealing the amine which then reacts to form the Rilpivirine backbone. google.com This strategy avoids a separate deprotection step, thereby reducing the total number of steps and improving process economy.

Other amine protecting groups have also been considered in various synthetic strategies for Rilpivirine, including p-toluenesulfonyl (tosyl), benzyl, and trityl groups. google.com The selection of a suitable protecting group depends on its stability to the reaction conditions in subsequent steps and the ease of its removal without affecting other parts of the molecule.

Protecting GroupPrecursorKey BenefitDeprotection Method
tert-butyloxycarbonyl (Boc) (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrileAllows for in situ deprotection and reaction in a subsequent step, streamlining the synthesis. google.comCleaved under acidic conditions (e.g., HCl in acetic acid) during the coupling reaction. google.com
p-Toluenesulfonyl (Tosyl) (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrileA stable protecting group considered for Rilpivirine synthesis. google.comTypically requires specific reductive or strong acid/base conditions for cleavage.

Historically, other synthetic routes have also utilized amine protection. For example, an early synthesis involved protecting the amino group of 4-bromo-2,6-dimethylphenylamine as an N,N-dimethylmethanimidamide derivative to allow for subsequent formylation. While effective, this highlights the consistent need to manage the reactivity of the amine group throughout the synthesis.

Preparation of Specific Rilpivirine Salt Forms (e.g., Fumarate, Tosylate)

The final step in the preparation of a stable, crystalline, and pharmaceutically acceptable form of Rilpivirine often involves its conversion from a free base to a salt. This is achieved by reacting the Rilpivirine base with a suitable acid in an appropriate solvent system. google.com The choice of the acid determines the final salt form, which can influence properties such as solubility, stability, and bioavailability. Among the various possible salts, fumarate and tosylate forms have been developed. google.com

The general procedure for salt formation involves dissolving the Rilpivirine base in a suitable organic solvent or a mixture of solvents. The selected acid is then added to this solution, often dissolved in the same or a compatible solvent. The reaction typically leads to the precipitation of the salt, which can then be isolated by filtration, washed, and dried.

Rilpivirine Fumarate: The fumarate salt is prepared by reacting the Rilpivirine free base with fumaric acid. While specific patent literature outlines the precise conditions, the process generally involves combining stoichiometric amounts of the base and fumaric acid in a solvent system that facilitates the reaction and subsequent crystallization of the resulting salt.

Rilpivirine Tosylate: The tosylate salt is formed using p-toluenesulfonic acid. The Rilpivirine base is reacted with the acid, leading to the formation of Rilpivirine tosylate. google.com

The selection of solvents is critical for obtaining a crystalline product with high purity. The process can be optimized by adjusting parameters such as temperature, concentration, and reaction time to control the crystal form (polymorphism) and ensure the removal of impurities.

Salt FormAcid UsedGeneral Procedure
Fumarate Fumaric AcidRilpivirine free base is reacted with fumaric acid in a suitable solvent to precipitate the fumarate salt.
Tosylate p-Toluenesulfonic AcidThe Rilpivirine free base is treated with p-toluenesulfonic acid in a solvent, leading to the formation of the tosylate salt. google.com
Hydrochloride Hydrochloric AcidRilpivirine base is dissolved in a solvent like isopropanol (B130326) or acetic acid, and a solution of hydrochloric acid is added to induce crystallization of the hydrochloride salt. quickcompany.in

Molecular and Biochemical Mechanisms of Action of Rilpivirine Applicable to Fumarate Salt

Allosteric Binding Site Characterization within HIV-1 Reverse Transcriptase

The target for Rilpivirine (B1684574) is a hydrophobic, allosteric pocket within the HIV-1 RT enzyme known as the NNRTI binding pocket (NNIBP). biopharmanotes.comnih.gov This pocket is situated approximately 10 Å away from the catalytically active polymerase site. mdpi.comnih.gov The binding of Rilpivirine to this pocket is the pivotal event that triggers the conformational changes leading to enzyme inhibition. patsnap.comnih.gov

The NNIBP is a well-defined pocket formed by amino acid residues from both the p66 and p51 subunits of the RT heterodimer. nih.gov Structural and biochemical studies have identified several key residues that are critical for Rilpivirine binding and activity.

Key interactions include:

The amine linker nitrogens of Rilpivirine form hydrogen bonds with the main chain carbonyl oxygens of Lysine (B10760008) 101 (K101) from the p66 subunit and Glutamic acid 138 (E138) from the p51 subunit. nih.gov

The central pyrimidine (B1678525) ring of the drug interacts with residues such as Leucine 100 (L100), Lysine 103 (K103), and Valine 179 (V179). nih.gov

The benzonitrile (B105546) moiety makes significant contacts with Phenylalanine 225 (P225), Proline 236 (P236), and Tyrosine 318 (Y318). nih.gov

ResidueSubunitInteraction with Rilpivirine
Leucine 100 (L100)p66Interacts with the central pyrimidine ring
Lysine 101 (K101)p66Hydrogen bonding with amine linker
Lysine 103 (K103)p66Interacts with the central pyrimidine ring
Valine 179 (V179)p66Interacts with the central pyrimidine ring
Tyrosine 181 (Y181)p66Forms part of the binding pocket
Tyrosine 188 (Y188)p66Forms part of the binding pocket
Phenylalanine 227 (F227)p66Forms part of the hydrophobic pocket
Tryptophan 229 (W229)p66Forms part of the hydrophobic pocket
Leucine 234 (L234)p66Forms part of the hydrophobic pocket
Tyrosine 318 (Y318)p66Contacts the benzonitrile moiety
Glutamic acid 138 (E138)p51Hydrogen bonding with amine linker

A defining feature of Rilpivirine is its significant conformational flexibility, often described as "wiggling" and "jiggling" within the binding pocket. biopharmanotes.comdrugbank.com This inherent plasticity, combined with the adaptability of the NNIBP itself, allows the drug to establish and maintain potent inhibitory interactions. drugbank.comdrugbank.com

Rilpivirine has a tripartite structure with relatively long linkers connecting its functional groups. nih.gov For instance, the linker joining the cyanovinyl group to the pyrimidine scaffold is approximately 11.1 Å long. nih.gov This structural characteristic enables the drug to adjust its conformation in response to mutations that alter the shape of the binding pocket. nih.gov By forming new contacts with other residues, Rilpivirine can often overcome the effects of mutations that confer resistance to first-generation NNRTIs. nih.govrcsb.org Furthermore, crystallographic studies have revealed that mobile water molecules within the binding pocket play a crucial role, forming a hydrogen-bond network with one of the drug's nitrile groups, which helps to anchor the drug and maintain its potency. rcsb.org

Enzymatic Inhibition Kinetics and Molecular Interactions

As a non-competitive inhibitor, Rilpivirine's binding to the allosteric NNIBP effectively disables the catalytic function of HIV-1 RT. This inhibition disrupts the viral replication cycle by preventing the synthesis of proviral DNA. drugbank.compatsnap.com

The primary function of HIV-1 RT is to reverse transcribe the single-stranded viral RNA genome into a complementary DNA (cDNA) strand. patsnap.com The binding of Rilpivirine induces conformational changes that distort the enzyme, including key structural elements involved in nucleic acid binding and catalysis. mdpi.comnih.gov This allosteric effect blocks the RNA-dependent DNA polymerase activity, thereby halting the initial and critical step of viral DNA synthesis and replication. drugbank.compatsnap.com

Following the synthesis of the initial cDNA strand, HIV-1 RT utilizes its DNA-dependent DNA polymerase activity to synthesize a second, complementary DNA strand, resulting in a double-stranded DNA copy of the viral genome. drugbank.comnih.gov The conformational changes induced by Rilpivirine binding also inhibit this second polymerase function. drugbank.com The complete blockage of both RNA- and DNA-dependent DNA polymerase activities ensures a comprehensive shutdown of the reverse transcription process, preventing the integration of the viral genome into the host cell's DNA. drugbank.commdpi.com

Specificity Profile Against Human Cellular DNA Polymerases

Rilpivirine's efficacy as an antiretroviral agent is rooted in its high specificity for the viral enzyme, HIV-1 reverse transcriptase (RT). A critical aspect of its molecular profile is its pronounced selectivity for the viral polymerase over host cellular DNA polymerases. This selectivity ensures that the drug primarily targets the replication machinery of the virus while minimizing interference with the host's essential cellular processes.

Detailed biochemical evaluations have demonstrated that rilpivirine does not exert any significant inhibitory activity against the key human cellular DNA polymerases α (alpha), β (beta), and γ (gamma). nih.gov These host enzymes are vital for normal cellular function:

DNA Polymerase α: Plays a crucial role in the initiation of DNA replication.

DNA Polymerase β: Is primarily involved in base excision repair, a key DNA damage repair pathway.

DNA Polymerase γ: Is responsible for the replication and repair of mitochondrial DNA.

The lack of interaction between rilpivirine and these polymerases is a fundamental component of its therapeutic index. By avoiding inhibition of these enzymes, rilpivirine circumvents potential cytotoxic effects that could arise from disrupting host cell DNA synthesis and repair mechanisms. This high degree of specificity is a hallmark of well-tolerated non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

The research findings on the specificity of Rilpivirine against human cellular DNA polymerases are summarized in the table below.

Table 1: Inhibitory Activity of Rilpivirine against Human DNA Polymerases

Human Cellular DNA PolymeraseFunctionInhibitory Activity by Rilpivirine
DNA Polymerase α DNA Replication (Initiation)No significant activity observed nih.gov
DNA Polymerase β DNA Repair (Base Excision Repair)No significant activity observed nih.gov
DNA Polymerase γ Mitochondrial DNA ReplicationNo significant activity observed nih.gov

Mechanisms of Viral Resistance to Rilpivirine Applicable to Fumarate Salt

Emergence and Characterization of Resistance-Associated Mutations (RAMs)

Resistance to rilpivirine (B1684574) is primarily associated with specific amino acid substitutions within the NNRTI binding pocket of the RT enzyme. These mutations are broadly categorized as major or minor based on their impact on drug susceptibility.

Major RAMs are those that, either alone or in combination, confer significant resistance to rilpivirine. nih.gov The K101E, E138K, and Y181C mutations are common in patients receiving rilpivirine and each can reduce susceptibility to the drug by 2.5 to 3-fold. nih.gov The K101P and Y181I/V mutations can lead to a more substantial reduction in rilpivirine susceptibility, by approximately 50-fold and 15-fold respectively, though they are less commonly observed in clinical settings. nih.gov

The E138K mutation frequently emerges in patients experiencing virological failure on rilpivirine-based regimens, often in conjunction with the M184I mutation. nih.govnih.gov While M184I alone does not confer resistance to rilpivirine, it can enhance the resistance conferred by E138K. nih.gov The E138A mutation can also occur as a natural polymorphism, particularly in non-B HIV-1 subtypes. nih.gov

The Y181C mutation is another significant RAM, and its presence can lead to reduced phenotypic susceptibility to rilpivirine. nih.gov In a large study of clinical samples in the USA, Y181C was the most prevalent rilpivirine RAM. nih.gov

Below is a table summarizing key major RAMs for rilpivirine:

MutationEffect on Rilpivirine SusceptibilityClinical Significance
E138ADecreases susceptibility approximately 2-fold. nih.govCan be a natural polymorphism, especially in non-B subtypes. nih.gov Its presence at baseline is a predictor of treatment failure. nih.gov
E138KReduces susceptibility 2.5 to 3-fold. nih.govFrequently emerges during virological failure, often with M184I. nih.govnih.gov
K101EReduces susceptibility 2.5 to 3-fold. nih.govCommonly occurs in patients receiving rilpivirine. nih.gov
Y181CReduces susceptibility. nih.govOne of the most prevalent rilpivirine RAMs. nih.gov
M184IAlone does not reduce rilpivirine susceptibility. nih.govEnhances resistance associated with E138K. nih.gov

Minor RAMs are mutations that have a smaller individual impact on rilpivirine susceptibility but can contribute to resistance, often in combination with major RAMs. nih.gov These mutations may also restore the replication fitness of viruses that have been impaired by the presence of major resistance mutations. nih.gov The Agence Nationale de Recherches sur le Sida (ANRS) algorithm has identified several minor mutations associated with rilpivirine resistance, including L100I, K103N/R/S, and V179D. oup.com

Structural and Functional Consequences of RT Mutations on Rilpivirine Binding

The development of resistance to rilpivirine is rooted in structural and functional changes within the HIV-1 reverse transcriptase enzyme that affect its interaction with the drug.

Mutations within the NNRTI binding pocket can disrupt critical interactions necessary for stable drug binding. For instance, the E138K mutation is thought to disrupt a salt bridge between glutamic acid at position 138 (E138) on the p51 subunit and lysine (B10760008) at position 101 (K101) on the p66 subunit of the reverse transcriptase. nih.govresearchgate.net This disruption can alter the conformation of the hydrophobic binding pocket where rilpivirine settles, thereby reducing its binding affinity. oup.com

The flexibility of second-generation NNRTIs like rilpivirine allows them to adapt to some changes in the binding pocket; however, certain mutations can still significantly hinder this interaction. nih.gov The cyanovinyl group of rilpivirine fits into a hydrophobic tunnel in the RT, an interaction that is generally conserved even with some RT rearrangements. mdpi.com However, mutations that alter the shape and chemical environment of this pocket can weaken this interaction. nih.govoup.com

Resistance mutations can affect both the association (on-rate) and dissociation (off-rate) of rilpivirine from the reverse transcriptase enzyme. The E138K mutation, for example, has been shown to increase the dissociation rate of rilpivirine. researchgate.net This faster "off-rate" means the drug does not remain bound to the enzyme long enough to effectively inhibit its function. nih.gov The mutation in the p51 subunit at position 138 (p51E138K) reduces rilpivirine susceptibility by altering the ratio of its dissociation to association, leading to a net decrease in the drug's equilibrium binding affinity. nih.govresearchgate.net

The following table outlines the impact of specific mutations on rilpivirine binding kinetics:

MutationEffect on Rilpivirine Dissociation RateEffect on Rilpivirine Association RateNet Effect on Binding Affinity
E138KIncreasedSlightly EnhancedReduced
p51E138KAltered (Increased)Altered (Decreased)Reduced

Compensatory Mutations and Viral Fitness

Some mutations that confer drug resistance can also impair the replication capacity, or "fitness," of the virus. natap.org To counteract this, the virus may develop additional, compensatory mutations. These mutations can help to restore viral fitness without necessarily increasing drug resistance. nih.gov

A key example of this phenomenon is the interplay between the E138K and M184I mutations. The M184I mutation, while primarily associated with resistance to nucleoside reverse transcriptase inhibitors (NRTIs), can decrease the catalytic efficiency of the reverse transcriptase. nih.gov The E138K mutation, in addition to conferring rilpivirine resistance, can compensate for the functional defect caused by M184I, thereby restoring viral fitness. nih.govasm.org This provides a biochemical explanation for the frequent co-emergence of these two mutations in patients failing rilpivirine-containing regimens. nih.govnih.gov The E138K/M184I combination has been shown to restore virion-associated RT activity to wild-type levels. nih.gov

Restoration of Enzyme Processivity by Specific Mutation Combinations (e.g., E138K/M184I)

A frequent combination of mutations observed in patients failing rilpivirine-containing regimens is E138K in the NNRTI binding pocket and M184I in the nucleoside reverse transcriptase inhibitor (NRTI) binding site. nih.govnih.gov The M184I mutation, selected by NRTIs like emtricitabine (B123318), impairs the RT's enzymatic function, specifically its processivity—the ability to add multiple nucleotides successively without dissociating from the DNA template. nih.govnih.gov This impairment is primarily due to a reduced binding affinity for deoxynucleoside triphosphates (dNTPs). nih.gov

The E138K mutation emerges under rilpivirine pressure and acts as a compensatory mutation. pnas.org It restores the enzymatic fitness of the M184I-mutated RT. nih.gov Biochemical studies have shown that E138K counteracts the negative effect of M184I by restoring the dNTP binding affinity, thereby rescuing the enzyme's processivity, particularly at the low dNTP concentrations found in certain cell types. nih.govnih.govasm.org This mutual compensation makes the dual-mutant E138K/M184I RT catalytically more efficient than the enzyme with the M184I mutation alone. nih.gov The E138K mutation's ability to restore processivity is a key factor in the selection of this specific mutational pathway. nih.govnih.gov

Impact on Viral Replication Capacity

The fitness of the virus, or its replication capacity, is often diminished by drug resistance mutations. The M184I mutation alone significantly reduces viral replication ability compared to the wild-type virus. nih.govnih.gov However, the combination of E138K and M184I mutations restores the viral replication capacity to levels comparable to the wild-type virus. nih.govnih.govasm.org

This restoration of fitness is a direct consequence of the E138K mutation compensating for the enzymatic defects caused by M184I. nih.govnih.gov While the E138K mutation alone can also slightly impair replication, its co-occurrence with M184I results in a virus that is not only resistant to rilpivirine and emtricitabine but is also highly replication-competent. nih.govpnas.org This dual advantage—conferring drug resistance while preserving viral fitness—explains the frequent clinical observation of this specific mutation combination. pnas.org

Table 1: Impact of E138K and M184I Mutations on Viral Replication

Viral GenotypeRelative Replication Capacity (vs. Wild-Type)
Wild-Type100%
M184IDecreased by ~3-fold
E138K/M184IRestored to Wild-Type levels

Cross-Resistance Profiles with Other NNRTI Classes

The development of resistance to rilpivirine can limit future treatment options by causing cross-resistance to other drugs in the NNRTI class. The E138K mutation, a signature mutation for rilpivirine resistance, is associated with cross-resistance to all other clinically available NNRTIs, including efavirenz (B1671121), nevirapine (B1678648), and the second-generation NNRTI etravirine (B1671769). medscape.commdpi.com

While first-generation NNRTIs like efavirenz and nevirapine have a high degree of cross-resistance, second-generation agents like rilpivirine and etravirine were designed to be effective against viruses with common first-generation resistance mutations like K103N. medscape.comi-base.info However, mutations selected by rilpivirine, such as Y181C and E138K, can reduce susceptibility to etravirine. medscape.comnih.gov Studies have shown that a significant percentage of patients failing first-line NNRTI-based therapies (containing nevirapine or efavirenz) harbor viruses with mutations that confer resistance to rilpivirine and etravirine, even without prior exposure to these second-generation drugs. academicjournals.orgnih.gov This highlights the extensive cross-resistance within the NNRTI class. academicjournals.org

Table 2: Rilpivirine-Associated Mutations and NNRTI Cross-Resistance

Rilpivirine Resistance MutationCross-Resistance Observed With
E138KEfavirenz, Nevirapine, Etravirine medscape.commdpi.com
Y181CEtravirine, Nevirapine, Efavirenz nih.govresearchgate.net
K101ENevirapine, Etravirine, Efavirenz nih.gov

Genetic Barrier to Resistance Formation

The genetic barrier to resistance is defined as the number of nucleotide substitutions required for a resistance-associated mutation to develop. oup.comnih.gov Compared to some other antiretroviral classes like protease inhibitors, NNRTIs generally have a lower genetic barrier. mdpi.com

Rilpivirine has a lower genetic barrier to resistance than the second-generation NNRTI etravirine, partly because a single mutation, such as E138K, can lead to a significant decrease in susceptibility. mdpi.comresearchgate.net The E138K mutation requires only a single favorable G-to-A nucleotide change. nih.gov In contrast, etravirine typically requires the accumulation of at least two or more mutations to cause significant resistance. mdpi.comnih.gov The relatively low genetic barrier of rilpivirine underscores the importance of strict adherence to therapy to prevent the emergence of resistance. nih.govoup.com

Formulation Science and Advanced Delivery Systems for Rilpivirine Fumarate Salt

Nanoparticle and Nanosuspension Technologies

Stability and Characterization of Nanosuspension Formulations

The transformation of Rilpivirine (B1684574) into a nanosuspension is a critical strategy to address its poor aqueous solubility. The stability and efficacy of these formulations are contingent on their physicochemical characteristics, which are meticulously evaluated. Key characterization parameters include particle size, polydispersity index (PDI), and zeta potential.

Research into Rilpivirine nanosuspensions demonstrates that formulation variables can be optimized to achieve desired characteristics. For instance, one study optimized a nanosuspension to have a mean particle diameter of 266 nm, a PDI of 0.158, and a zeta potential of +22.1 mV. researchgate.net This formulation remained satisfactorily redispersible even after four weeks of storage. researchgate.net Another study using a nanoprecipitation method with Poloxamer 407 as a stabilizer resulted in a formulation with an average particle size of 500.4 nm and a zeta potential of -4.49 mV. wjpsonline.com This particular formulation, designated NS12, demonstrated stability for up to three months and achieved a rapid drug release of 98.42% within 30 minutes. wjpsonline.com

The particle size is a crucial determinant of the drug's release profile. It has been shown that Rilpivirine nanosuspensions with a targeted particle size of 200 nm provide a more stable and higher release compared to those with larger particles of 400 nm and 800 nm. nih.gov Long-term stability studies have confirmed that lyophilized nanocrystals can maintain their mean particle size and PDI with no significant changes for up to 180 days when stored at 5°C ± 3°C. researchgate.net The development of nanosuspensions allows for a high drug load per volume, which is essential for creating long-acting injectable formulations. nih.gov These aqueous suspensions, stabilized by surfactants, are well-tolerated and provide sustained systemic drug concentrations. nih.govnih.gov

Table 1: Physicochemical Characteristics of Rilpivirine Nanosuspension Formulations

Formulation ID Method Stabilizer(s) Mean Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Stability Findings
Optimized Nanosuspension Nanomilling Not Specified 266 0.158 +22.1 Satisfactory redispersibility after 4 weeks. researchgate.net
NS12 Nanoprecipitation Poloxamer 407 500.4 Not Specified -4.49 Stable for up to 3 months. wjpsonline.com
FNS3 Not Specified Not Specified Not Specified Not Specified Not Specified No significant change in particle size/PDI after 180 days at 5°C. researchgate.net
Long-Acting Formulation Not Specified Surfactant 200 Not Specified Not Specified Higher and more stable release compared to 400 nm and 800 nm particles. nih.gov

Novel Drug Delivery Systems

Bilosomes represent an innovative evolution of liposomal and niosomal vesicular systems, specifically engineered for enhanced stability and delivery. These are nano-sized, flexible lipid vesicles that incorporate amphiphilic bile salts into their bilayer structure. iiti.ac.in This structural modification helps to stabilize the vesicle, particularly in the gastrointestinal environment, by protecting it from the disruptive effects of endogenous bile acids. iiti.ac.in

A study focused on the development of Rilpivirine-loaded nanobilosomes using phosphatidylcholine S-100 and the bile salt sodium deoxycholate. iiti.ac.in The formulations were prepared via the thin film hydration method. The optimized formulation, BS-06, exhibited favorable characteristics for a drug delivery system, including a small vesicle size and a high entrapment efficiency. Transmission electron microscopy confirmed that the nanobilosomes had a smooth and uniform surface morphology. iiti.ac.in In vitro studies showed a sustained drug release profile, with a maximum of 84.81% of the drug released over a 24-hour period. iiti.ac.in These findings underscore the potential of nanobilosomes as a promising carrier system for Rilpivirine. iiti.ac.in

Table 2: Characterization of Optimized Rilpivirine Nanobilosome Formulation (BS-06)

Parameter Result
Vesicle Size 132.8 ± 4.0 nm
Polydispersity Index (PDI) 0.20
Zeta Potential -30.10 ± 0.8 mV
Entrapment Efficiency (%EE) Not specified, but described as "maximum"
In Vitro Drug Release (24h) 84.81 ± 4.6%

Data sourced from a study on Rilpivirine-loaded nanobilosomes. iiti.ac.in

Polymer-based drug delivery systems offer a versatile platform for controlling the release and improving the delivery of Rilpivirine. These systems harness the properties of biocompatible polymers to create formulations such as nanoparticles, implants, and microarray patches for sustained and targeted drug delivery. nih.govresearchgate.net

One prominent example involves the use of poly(lactic-co-glycolic acid) (PLGA), an FDA-approved biodegradable polymer, to encapsulate Rilpivirine into nanoparticles (PLGA/RPV NPs). nih.gov These nanoparticles can provide sustained release and have been formulated within thermosensitive gels for topical administration. nih.gov In one study, the encapsulation efficiency of Rilpivirine in PLGA nanoparticles was found to be a high 98 ± 0.7%. nih.gov

Another approach utilizes cyclodextrin-based nanosponges to enhance the solubility and bioavailability of Rilpivirine. nih.gov Beta-cyclodextrin was crosslinked to create nanoporous particles capable of forming complexes with the drug. nih.gov Ternary complexes involving nanosponges resulted in a 12- to 14-fold increase in saturation solubility in 0.1 N HCl and a nearly two-fold increase in oral bioavailability in animal studies. nih.gov

Dissolving microarray patches (MAPs) represent a further innovation for intradermal delivery. nih.gov These patches, made of polymers, contain a nanosuspension of Rilpivirine. Upon application, the microneedles penetrate the skin and dissolve, releasing the drug. This method has shown potential for delivering Rilpivirine into the lymphatic system, a primary site of HIV replication. nih.gov Chitosan, a hydrogel polymer, has also been used to formulate Rilpivirine nanoparticles via the ionic gelation method, leveraging the advantages of nanometer-sized particles for better distribution in the body. core.ac.uk

Preclinical Pharmacological Investigations of Rilpivirine Fumarate Salt

In Vitro Antiviral Efficacy Studies

The in vitro antiviral activity of rilpivirine (B1684574) was rigorously assessed against a panel of human immunodeficiency virus type 1 (HIV-1) strains, including both wild-type and drug-resistant variants. These studies were crucial in establishing its potency and spectrum of activity.

Activity Against Wild-Type HIV-1 Strains

Rilpivirine demonstrated potent activity against wild-type HIV-1 strains. As a second-generation NNRTI, it is designed to be more flexible and to inhibit HIV strains that are resistant to first-generation NNRTIs. nih.gov Its mechanism of action involves binding to an allosteric site on the HIV-1 reverse transcriptase, which is approximately 10 Å away from the polymerase active site, thereby inhibiting the replication of the virus. nih.gov

Activity Against NNRTI-Resistant HIV-1 Strains

A key feature of rilpivirine is its efficacy against HIV-1 strains that have developed resistance to earlier NNRTIs. nih.gov For instance, in a case where an individual seroconverted while on a long-acting rilpivirine formulation for pre-exposure prophylaxis (PrEP), the selected K101E mutation in the reverse transcriptase conferred a 4-fold increased resistance to rilpivirine. researchgate.net Notably, this mutation also led to cross-resistance to other NNRTIs, including etravirine (B1671769), nevirapine (B1678648), and efavirenz (B1671121), with a 4- to 8-fold increase in resistance. researchgate.net

Furthermore, studies have identified other resistance-associated mutations. The E138G/A/K mutations in the HIV-1 reverse transcriptase can be selected by the host's cellular immunity, specifically by human leukocyte antigen (HLA)-B*18-restricted cytotoxic T lymphocytes, and these mutations confer significant resistance to rilpivirine. nih.gov Specifically, the E138G, E138A, and E138K mutations were found to confer 5.1-fold, 7.1-fold, and 2.7-fold resistance to rilpivirine, respectively. nih.gov

Table 1: In Vitro Activity of Rilpivirine Against NNRTI-Resistant HIV-1 Strains

Mutation Fold Increase in Resistance to Rilpivirine Cross-Resistance to Other NNRTIs
K101E 4-fold 4-8-fold (Etravirine, Nevirapine, Efavirenz)
E138G 5.1-fold Not specified
E138A 7.1-fold Not specified

Synergistic Antiviral Activity in Combination Regimens

Rilpivirine is a component of combination antiretroviral therapy, often co-formulated with other agents like emtricitabine (B123318) and tenofovir (B777) disoproxil fumarate (B1241708). asm.org Clinical trials have demonstrated the long-term safety and efficacy of rilpivirine in combination with two nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), showing sustained virologic suppression. mdpi.com The rationale for such combinations is to target different stages of the HIV replication cycle, which can lead to synergistic or additive antiviral effects and help prevent the emergence of drug resistance. The failure of rilpivirine-based combination therapies has been associated with the emergence of mutations such as E138K in the reverse transcriptase, often in conjunction with the M184I mutation, which is known to confer resistance to emtricitabine. nih.govnih.gov

In Vitro Resistance Selection Experiments

Laboratory experiments designed to select for resistance have been instrumental in identifying the genetic pathways to rilpivirine resistance. These studies have shown that prolonged exposure of HIV-1 to rilpivirine can lead to the selection of specific mutations in the reverse transcriptase enzyme. The most common mutation that emerged during rilpivirine therapy in clinical settings was E138K, which often occurred in combination with M184I. nih.gov The E138K mutation is known to cause NNRTI resistance. nih.gov Biochemical analyses have revealed that the E138K mutation reduces the binding affinity of the reverse transcriptase to rilpivirine, primarily by increasing the drug's dissociation rate. nih.gov

Preclinical Pharmacokinetic (PK) Analysis in Animal Models

Pharmacokinetic studies in various animal species were essential to understand how rilpivirine is absorbed, distributed throughout the body, metabolized, and ultimately excreted.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Various Animal Species

Preclinical ADME studies for rilpivirine have been conducted in several animal models, including rats, dogs, rabbits, and monkeys, providing a cross-species understanding of its pharmacokinetic profile.

Absorption: The oral bioavailability of rilpivirine varies across species. In dogs, the bioavailability was reported to be 80% at a dose of 5 mg/kg. In rabbits, it was 54% at the same dose. Rats showed a bioavailability of approximately 30-40% at a 5 mg/kg dose, which decreased to 21% at a higher dose of 400 mg/kg. Monkeys exhibited a bioavailability of 24% at a 5 mg/kg dose. A study in rabbits using a specific capsulated formulation of rilpivirine demonstrated a relative bioavailability improvement of about 2.57-fold compared to an internal standard. nih.gov For long-acting injectable formulations, studies in rats and dogs showed that rilpivirine plasma concentrations were sustained over extended periods, with an absolute bioavailability of 70-80% in rats after 8 weeks and approaching 100% in dogs after 6 months. nih.gov

Table 2: Oral Bioavailability of Rilpivirine in Different Animal Species

Animal Species Dose Oral Bioavailability
Dog 5 mg/kg 80%
Rabbit 5 mg/kg 54%
Rat 5 mg/kg ~30-40%

Distribution: Tissue distribution studies in rats and dogs revealed significant concentrations of rilpivirine-associated radioactivity in the adrenal glands and liver. In studies with a long-acting injectable nanosuspension in dogs, rilpivirine concentrations in the lymph nodes draining the intramuscular injection site were over 100-fold higher than plasma concentrations one month after administration. asm.org These concentrations in lymphoid tissues decreased to 3- to 6-fold of plasma concentrations after three months. asm.org

Metabolism: Rilpivirine is primarily metabolized by the cytochrome P450 enzyme system, specifically CYP3A. In vitro studies using human liver microsomes identified the formation of two monohydroxylated and two dihydroxylated metabolites, resulting from the oxygenation of the 2,6-dimethylphenyl ring and methyl groups of the molecule. nih.gov These oxidative reactions were catalyzed mainly by CYP3A4 and CYP3A5. nih.gov

Phase II metabolism involves glucuronidation. Glucuronide conjugates of both the parent rilpivirine molecule and its monomethylhydroxylated metabolite have been detected. nih.gov These conjugation reactions are carried out by the enzymes UGT1A4 and UGT1A1, respectively. nih.gov Importantly, the metabolic profile of rilpivirine observed in human liver microsomes was found to be largely conserved across a range of mammalian species used in preclinical studies, including beagle dogs, golden hamsters, Hartley albino guinea pigs, Sinclair minipigs, and cynomolgus monkeys. nih.gov This cross-species conservation suggests that these animal models are relevant for studying the in vivo exposure to rilpivirine. nih.gov

Excretion: Fecal excretion has been identified as the primary route for the clearance of rilpivirine. nih.gov

Bioavailability and Release Profiles from Different Administration Routes (e.g., Intramuscular, Subcutaneous)

Preclinical studies in animal models have been instrumental in characterizing the pharmacokinetic profile of long-acting (LA) rilpivirine nanosuspensions, administered via intramuscular (IM) and subcutaneous (SC) routes. These investigations reveal sustained release and high bioavailability, supporting the potential for infrequent dosing.

In studies conducted in rats and dogs, single IM or SC injections of a rilpivirine LA nanosuspension resulted in sustained plasma concentrations over extended periods. nih.gov In rats, rilpivirine plasma concentrations remained detectable for up to 42 days following a single IM or SC administration. nih.gov Similarly, studies in dogs demonstrated sustained plasma concentrations for over six months. nih.gov

The absolute bioavailability, which measures the fraction of the administered drug that reaches systemic circulation, approached 100% in dogs, indicating a complete release from the injection depot over time. nih.gov In rats, the absolute bioavailability was determined to be between 70% and 80% after both IM and SC administration. nih.gov

While both routes provided long-acting profiles, differences were observed in the initial release. For both species, IM administration was associated with higher initial peak plasma concentrations and a more rapid subsequent decline compared to SC administration. nih.gov The SC route, particularly in dogs, resulted in a more stable and consistent plasma concentration profile for at least six weeks. nih.gov

Pharmacokinetic Parameters of Rilpivirine LA in Animal Models
Animal ModelAdministration RouteAbsolute BioavailabilityKey Release Profile Characteristics
RatIntramuscular (IM)70-80%Higher initial peak, faster washout than SC. nih.gov
RatSubcutaneous (SC)70-80%Sustained release, detectable for up to 42 days. nih.gov
DogIntramuscular (IM)102%Higher initial peak, faster washout than SC. nih.gov
DogSubcutaneous (SC)80%Stable plasma concentration for at least 6 weeks. nih.gov

Tissue Distribution and Accumulation (e.g., Lymphoid Tissues, Injection Sites)

Preclinical investigations have shown that following parenteral administration, rilpivirine distributes to and accumulates in various tissues, most notably in lymphoid tissues and at the site of injection. These tissues are significant as they are primary sites for HIV replication. nih.gov

Studies in animal models revealed that rilpivirine concentrations remain high at the injection site for an extended period, serving as a drug depot. researchgate.net A significant finding from these studies is the substantial accumulation in lymph nodes. One month after IM administration in dogs, rilpivirine concentrations in the lymph nodes draining the injection site were over 100-fold higher than concurrent plasma concentrations. researchgate.net This high level of accumulation suggests that macrophages may uptake the drug nanoparticles, creating secondary depots within the lymphatic system. researchgate.net Over a period of three months, the concentration in lymphoid tissues decreased but remained at levels 3- to 6-fold higher than in plasma. researchgate.net

Further research in rats using dissolving microarray patches for intradermal delivery also demonstrated enhanced delivery to the lymphatic system compared to IM injection. nih.gov After a single application of a rilpivirine microarray patch, the maximum concentration (Cmax) in the axillary lymph nodes was significantly higher (2466 ng/g) compared to that achieved with an IM injection (18 ng/g). nih.gov This highlights the compound's propensity to accumulate in lymphatic tissues, which is a critical aspect of its preclinical profile for an anti-HIV agent.

Preclinical Efficacy Studies in HIV-1 Animal Models

Prevention of HIV Acquisition in Humanized Mouse Models

The efficacy of long-acting rilpivirine for pre-exposure prophylaxis (PrEP) has been evaluated in humanized mouse models, which are engrafted with human immune systems, making them a relevant model for studying HIV-1 infection. asm.orgnih.gov

In a key study using female humanized bone marrow, liver, and thymus (BLT) mice, a single intramuscular injection of Rilpivirine LA was administered prior to a vaginal challenge with HIV-1. asm.orgnih.gov The results showed that Rilpivirine LA significantly prevented the vaginal transmission of wild-type (WT) HIV-1. nih.govambrose-lab.com The treatment was initially effective in 67% of the animals, with an ultimate prevention of infection in 41% of animals after accounting for delayed infections that occurred as drug concentrations waned. ambrose-lab.com

The study also investigated the efficacy against rilpivirine-resistant strains of HIV-1. asm.orgambrose-lab.com Rilpivirine LA was found to be 100% effective in preventing the transmission of the Y181C HIV-1 mutant, which exhibits a 3-fold resistance to rilpivirine. nih.govambrose-lab.com However, the formulation did not prevent infection from the Y181V HIV-1 mutant, which has a much higher (30-fold) resistance to the drug. nih.govambrose-lab.com These findings suggest that sustained, high concentrations of rilpivirine are necessary to inhibit vaginal transmission of HIV-1 with low-level resistance, but may not be effective against strains with high-level resistance. asm.orgnih.gov

Inhibition of Viral Load Markers in Relevant Animal Models

In addition to preventing initial acquisition, preclinical studies in humanized mice have demonstrated the ability of long-acting rilpivirine to inhibit viral load markers in animals that do become infected. asm.orgnih.gov The measurement of plasma HIV-1 RNA, or viral load, is a critical marker of efficacy.

In the humanized mouse model study, among the animals that became infected with wild-type HIV-1 despite receiving Rilpivirine LA PrEP, a significant delay in viral dissemination was observed. nih.gov The plasma viremia curves for the treated mice were distinct from those of the untreated control group. asm.org Viral load remained suppressed until the rilpivirine concentrations in the plasma and genital tissues began to decrease. asm.orgnih.gov This delay indicates that even when infection is not completely prevented, the presence of the drug can inhibit initial viral replication and slow the establishment of systemic infection. nih.gov Other preclinical studies using different long-acting combination antiretrovirals in humanized mice have also shown that such formulations can lead to non-detectable plasma viral loads, reinforcing the utility of this animal model for assessing viral load inhibition. nih.gov

Preclinical Efficacy of Rilpivirine LA PrEP in Humanized Mice
HIV-1 StrainResistance LevelPrevention EfficacyEffect on Viral Load in Infected Animals
Wild-Type (WT)None41% prevention of established infection. ambrose-lab.comDelayed plasma viremia until drug concentrations waned. nih.gov
Y181C Mutant3-fold100% prevention of transmission. nih.govambrose-lab.comN/A (No animals infected)
Y181V Mutant30-fold0% prevention of transmission. nih.govambrose-lab.comNo significant inhibition of viral load. asm.org

Analytical Methodologies for Rilpivirine Fumarate Salt

Chromatographic Techniques for Quantification and Purity Assessment

Chromatographic techniques are fundamental in the analysis of Rilpivirine (B1684574) Fumarate (B1241708) Salt, providing the necessary precision and sensitivity for both quality control and bioanalytical studies. These methods allow for the separation of Rilpivirine from impurities, degradation products, and other compounds in various matrices.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Development and Validation

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the routine analysis of Rilpivirine in bulk drug and pharmaceutical dosage forms. ijpar.com Various methods have been developed and validated according to International Conference on Harmonization (ICH) guidelines to ensure they are accurate, precise, and reliable. ijpar.comijisrt.com

The development of these methods involves optimizing chromatographic conditions to achieve efficient separation. Key parameters include the choice of a stationary phase (column), mobile phase composition, flow rate, and detection wavelength. For instance, a common approach utilizes a C18 column with a mobile phase consisting of a buffer (like potassium dihydrogen phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. ijpar.comijisrt.comsaudijournals.com Detection is typically carried out using a UV detector at wavelengths where Rilpivirine exhibits maximum absorbance, such as 258 nm, 279 nm, 290 nm, or 304 nm. ijisrt.comijpbs.comsaudijournals.com

Validation of these RP-HPLC methods confirms their suitability for their intended purpose. ijisrt.com This involves assessing parameters like specificity, linearity, accuracy, precision, and robustness. ijisrt.com Linearity is typically established over a wide concentration range, with correlation coefficients (R²) close to 1.000, indicating a strong linear relationship between concentration and detector response. ijpar.comijisrt.com Accuracy is confirmed through recovery studies, with results generally falling within 98% to 102%. ijpar.com The limits of detection (LOD) and quantification (LOQ) are also determined to establish the method's sensitivity. ijpar.com

Examples of Validated RP-HPLC Method Parameters for Rilpivirine Analysis
ParameterMethod 1Method 2Method 3
ColumnDevelosil ODS HG-5 RP C18 (15cm x 4.6mm, 5µm) ijpar.comAgilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µ) ACE Excel 3 C18 AR (250 x 4.6 mm, 3 µm) ijisrt.com
Mobile Phase0.1% Ortho phosphoric acid and Acetonitrile (65:35) ijpar.comBuffer : Acetonitrile (20:80) Acetate Buffer: Methanol: Acetonitrile (60:30:10) ijisrt.com
Flow Rate1.0 mL/min ijpar.com1.0 mL/min 1.5 mL/min ijisrt.com
Detection Wavelength205 nm ijpar.com304 nm 258 nm ijisrt.com
Linearity Range20-70 µg/mL ijpar.comNot Specified25% to 200% of test concentration ijisrt.com
LOD0.8 µg/mL ijpar.com2.35 µg/mL Not Specified
LOQ2.4 µg/mL ijpar.com7.13 µg/mL Not Specified

HPLC-Mass Spectrometry (HPLC-MS) for Biological Matrix Analysis

For the quantification of Rilpivirine in complex biological matrices such as plasma and tissues, HPLC coupled with mass spectrometry (HPLC-MS) offers enhanced selectivity and sensitivity compared to UV detection. qub.ac.uknih.govulster.ac.uk This is crucial for understanding the biodistribution and pharmacokinetics of the drug. nih.gov

A typical HPLC-MS method involves a simple sample preparation step, often a one-step protein precipitation using acetonitrile, to extract the analyte from the biological sample. nih.gov Chromatographic separation is achieved using a C18 column and an isocratic mobile phase, for example, a mixture of acetonitrile and 0.1% (v/v) trifluoroacetic acid in water. qub.ac.uknih.gov

The MS detector operates in single ion monitoring (SIM) mode with electrospray ionization (ESI) in the positive ion mode. ulster.ac.uk Rilpivirine is detected at a specific mass-to-charge ratio (m/z), which has been identified as 367.4. qub.ac.uknih.govresearchgate.net These methods are validated based on guidelines for bioanalytical method validation, ensuring they are selective, sensitive, accurate, and precise for quantifying Rilpivirine in various biological samples, including plasma, skin, lymph nodes, and liver. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UPLC-MS/MS) Applications

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS or UHPLC-MS/MS) provides even greater sensitivity and speed, making it highly suitable for therapeutic drug monitoring and bioequivalence studies where low concentrations of Rilpivirine need to be accurately measured in human plasma. nih.govnih.gov

These methods utilize the power of tandem mass spectrometry to monitor specific precursor-to-product ion transitions, which significantly enhances selectivity. For Rilpivirine, a common transition monitored is m/z 367.1 → 128.0. nih.gov The use of a stable isotope-labeled internal standard, such as Rilpivirine-d6, improves the accuracy and precision of quantification. nih.gov

UPLC-MS/MS assays can achieve very short run times, often less than 3 minutes, allowing for high-throughput analysis. nih.govnih.gov The development of multiplex assays allows for the simultaneous quantification of Rilpivirine and other antiretroviral drugs, which is highly efficient for clinical applications. nih.gov These methods are validated to be linear over a clinically relevant concentration range (e.g., 0.5-200 ng/mL) and are successfully applied to pharmacokinetic and bioequivalence studies. nih.gov

Stability-Indicating Methods Development

Stability-indicating analytical methods are essential for determining the intrinsic stability of a drug substance. These methods are designed to separate the intact drug from any degradation products that may form under various stress conditions, thus ensuring that the analytical method is specific for the active pharmaceutical ingredient (API). nih.gov

Forced Degradation Studies (e.g., Acidic, Basic, Neutral Hydrolysis, Oxidation, Thermal, Photolytic)

Forced degradation studies, or stress testing, are performed on Rilpivirine to understand its degradation pathways and identify the likely degradation products. orientjchem.orgresearchgate.net These studies involve subjecting the drug to a range of harsh conditions as stipulated by ICH guidelines, including acid and base hydrolysis, oxidation, heat, and light exposure. nih.govmdpi.com

Research has shown that Rilpivirine is susceptible to degradation under several stress conditions. Significant degradation is observed under acidic and basic conditions, particularly when combined with heat. orientjchem.org For example, in one study, Rilpivirine showed 5.96% degradation under acidic conditions and 4.79% under basic (alkali) conditions. mdpi.com The drug has been found to be relatively stable under oxidative and dry heat conditions. orientjchem.orgmdpi.com Photolytic studies are also conducted to assess stability upon exposure to light. orientjchem.orgresearchgate.net The results from these studies are crucial for establishing the stability profile of the compound. orientjchem.org

Summary of Rilpivirine Forced Degradation Results mdpi.com
Stress ConditionPercentage Degradation (%)
Acid5.96
Alkali (Base)4.79
Oxidation4.35
Dry Heat3.27
Photolytic2.36
Neutral0.99

Separation and Identification of Degradation Products

A key aspect of a stability-indicating method is its ability to effectively separate the drug's degradation products from the main, undegraded peak. nih.govorientjchem.org The RP-HPLC methods developed for Rilpivirine have demonstrated this capability, showing clear separation of all degradation products from the parent drug peak. orientjchem.orgresearchgate.net

Through these studies, specific degradation products of Rilpivirine have been identified. The main products formed during acidic and basic degradation are RLP Amide A and RLP Amide B. orientjchem.org Another impurity, identified as Z-RLP, has also been observed. orientjchem.orgresearchgate.net The successful separation and peak purity assessment confirm that the analytical method is specific and can be reliably used for stability testing and routine quality control of Rilpivirine Fumarate Salt. orientjchem.org

Medicinal Chemistry and Drug Discovery of Rilpivirine Analogs

Structure-Activity Relationships (SAR) of Diarylpyrimidine NNRTIs

The diarylpyrimidine scaffold is the quintessential pharmacophore of rilpivirine (B1684574) and its predecessor, etravirine (B1671769). The inherent flexibility of the DAPY core allows these molecules to adapt to mutations within the NNRTI binding pocket of the HIV-1 reverse transcriptase, a feature that distinguishes them from earlier, more rigid NNRTIs. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted to elucidate the contributions of different structural motifs to the antiviral potency and resistance profile of this class of compounds.

The DAPY core consists of a central pyrimidine (B1678525) ring flanked by two aryl wings. Modifications on both the pyrimidine ring and the aryl substituents have profound effects on the compound's biological activity. For instance, the introduction of a chlorine atom at the C-2 position of the left benzene (B151609) ring in a series of DAPY analogs with a hydroxymethyl linker resulted in a compound with potent activity against wild-type HIV-1, exhibiting a 50% effective concentration (EC50) of 0.009 µM. nih.gov

Further SAR studies have explored the impact of various substitutions on the DAPY scaffold. The replacement of the phenyl left wing with a bulky and electron-rich naphthyl group was investigated to enhance π-π stacking interactions with aromatic amino acid residues in the binding pocket. researchgate.net One such analog with a 1-naphthyl left wing demonstrated good inhibitory activity against wild-type HIV-1 with an EC50 of 0.071 µM. researchgate.net

Modifications at the 5-position of the pyrimidine ring have also been shown to be critical for antiviral activity. A series of novel diarylpyrimidine derivatives with different substituents at this position were synthesized and evaluated. nih.gov Several of these compounds exhibited excellent activity against wild-type HIV-1 and a panel of single mutant strains, including those with the K103N and E138K mutations. nih.gov Notably, compound 20 from this series showed marked antiviral activity, being 1.5-fold more potent against wild-type HIV-1 and 1.5- to 3-fold more potent against L100I, K103N, Y181C, Y188L, and E138K mutants when compared to etravirine. nih.gov

CompoundModificationTargetEC50 (nM)Reference
10i 2-chloro substitution on the left phenyl wingHIV-1 WT9 nih.gov
1a 1-naphthyl left wingHIV-1 WT71 researchgate.net
20 Modified 5-position of pyrimidineHIV-1 WT2.6 nih.gov
20 Modified 5-position of pyrimidineL100I6.5 nih.gov
20 Modified 5-position of pyrimidineK103N1.4 nih.gov
20 Modified 5-position of pyrimidineY181C11.6 nih.gov
20 Modified 5-position of pyrimidineY188L16.2 nih.gov
20 Modified 5-position of pyrimidineE138K6.0 nih.gov
Etravirine ReferenceHIV-1 WT4.0 nih.gov

These examples underscore the intricate relationship between the chemical structure of DAPY derivatives and their biological activity. The continuous exploration of the chemical space around the DAPY scaffold is a testament to the ongoing efforts to develop more robust and resilient NNRTIs.

Computational and Structure-Guided Drug Design Strategies

The development of rilpivirine and its next-generation analogs has been significantly accelerated by the use of computational and structure-guided drug design strategies. These approaches leverage the three-dimensional structure of the HIV-1 reverse transcriptase to design inhibitors with improved binding affinity and a higher barrier to resistance.

Molecular docking studies are routinely employed to predict the binding modes of novel DAPY derivatives within the NNRTI binding pocket. These in silico studies help to rationalize the observed SAR and guide the design of new compounds with optimized interactions with key amino acid residues. For instance, docking studies of novel diarylpyrimidine derivatives revealed hydrogen bonding interactions with Lys101 and Lys103, and π-π interactions with Tyr181, Tyr188, Phe227, and Trp229, all of which are critical for potent inhibition.

A notable advancement in this area is the design of NNRTIs that can occupy not only the classical NNRTI binding pocket but also a newly identified "NNRTI Adjacent" binding site. nih.gov This dual-site binding strategy aims to create more potent inhibitors with an improved resistance profile. The design of such compounds was guided by the crystal structure of HIV-1 RT, and subsequent synthesis and biological evaluation confirmed the efficacy of this approach. nih.gov

Furthermore, modeling of promising rilpivirine analogs in the NNRTI binding pocket has been used to understand their broad activity against a panel of resistant mutants. By analyzing the interactions between the inhibitor and the mutated residues, researchers can gain insights into the molecular basis of resistance and design new analogs that can overcome these mutations.

Development of Next-Generation NNRTI Candidates with Improved Profiles

The quest for improved NNRTIs is driven by the need to overcome the limitations of existing drugs, primarily the emergence of drug-resistant viral strains and suboptimal pharmacological properties. Research in this area is focused on developing next-generation candidates with enhanced antiviral potency, a broader resistance profile, and optimized pharmacokinetic characteristics.

Enhanced Antiviral Potency and Resistance Profiles

A key objective in the development of new rilpivirine analogs is to enhance their potency against a wide range of clinically relevant HIV-1 mutants. Several studies have reported the successful development of such compounds.

For example, a series of rilpivirine analogs were developed and shown to potently inhibit a broad panel of NNRTI-resistant mutants in a single-round infection assay. pitt.edu Some of these analogs demonstrated strong antiviral activity (IC50 < 5.4 nM) against the L100I/K103N double mutant, a strain that poses a significant challenge to some NNRTIs. pitt.edu

In another study, a novel series of diarylpyrimidine derivatives targeting a "tolerant region I" of the NNRTI binding pocket were designed and synthesized. The most active compound from this series, 10c , exhibited outstanding antiviral activity against wild-type HIV-1 (EC50 = 0.0021 µM), the K103N mutant (EC50 = 0.0019 µM), and the E138K mutant (EC50 = 0.0075 µM), being more potent than etravirine against the wild-type and K103N strains.

CompoundTarget StrainEC50 (µM)Reference
Rilpivirine Analog 6 L100I/K103N<0.0054 pitt.edu
Rilpivirine Analog 7 L100I/K103N<0.0054 pitt.edu
Rilpivirine Analog 8 L100I/K103N<0.0054 pitt.edu
10c Wild-type0.0021
10c K103N0.0019
10c E138K0.0075
Etravirine Wild-type~0.004
Etravirine K103N~0.0032
Etravirine E138K~0.006

These findings highlight the potential of continued medicinal chemistry efforts to generate NNRTIs with superior activity against drug-resistant HIV-1.

Optimization of Pharmacological Properties for Novel Analogs

One strategy to enhance drug-like properties is to increase the fraction of sp3 hybridized carbon atoms (Fsp3) in the molecule, which can lead to improved solubility and reduced promiscuity. The aforementioned compound 10c , in addition to its potent antiviral activity, also possessed improved drug-like properties compared to etravirine, with an increased Fsp3 value.

The development of diarylpyrimidine derivatives with improved physicochemical properties is an active area of research. By carefully tuning the structure of the molecule, medicinal chemists aim to create next-generation NNRTIs that not only are highly effective against HIV-1 but also have a favorable pharmacokinetic profile, leading to improved patient outcomes.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing and characterizing rilpivirine fumarate salt for preclinical studies?

  • Methodological Answer : Synthesis requires precise stoichiometric control to form the fumarate salt complex. Key steps include:

  • Reaction optimization : Monitor pH and temperature to ensure stable salt formation (fumaric acid reacts with rilpivirine free base in a 1:1 molar ratio) .
  • Characterization : Use elemental analysis, NMR, and mass spectrometry to confirm identity. Purity must exceed 98% (validated via HPLC with UV detection at 254 nm) .
  • Documentation : Report yield, solvent systems, and crystallization conditions in the main text; additional compounds or intermediates should be included in supplementary data .

Q. How can researchers validate the accuracy of analytical methods for quantifying this compound in drug formulations?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for method validation:

  • Linearity and sensitivity : Establish a calibration curve (e.g., 0.1–50 µg/mL) using RP-HPLC with a C18 column and mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0) .
  • Precision : Perform intra-day and inter-day trials with ≤2% RSD for retention time and peak area .
  • Specificity : Test against degradation products (e.g., acid/alkaline hydrolysis, oxidation) to confirm no co-elution .

Advanced Research Questions

Q. How should conflicting pharmacokinetic data on rilpivirine’s EC50 values be resolved in translational studies?

  • Methodological Answer : Discrepancies in reported EC50 values (e.g., 65 ng/mL in treatment-naïve patients vs. higher values in pretreated cohorts ) may arise from:

  • Assay variability : Standardize viral load quantification (e.g., RT-PCR protocols) and account for patient-specific factors (e.g., CYP3A4 polymorphism affecting metabolism) .
  • Modeling adjustments : Use population pharmacokinetic models (e.g., NONMEM) to integrate covariates like protein binding or drug-drug interactions .

Q. What experimental design considerations are critical for studying rilpivirine’s resistance profile in vitro?

  • Methodological Answer :

  • Viral strain selection : Use clinically relevant HIV-1 mutants (e.g., K103N, Y181C) in combination with wild-type strains to assess resistance thresholds .
  • Dose-ranging studies : Apply rilpivirine at concentrations spanning 0.1× to 10× EC50 to quantify fold-resistance changes. Include tenofovir/emtricitabine combinations to mimic clinical regimens .
  • Data interpretation : Correlate phenotypic resistance with genotypic mutations using Next-Generation Sequencing (NGS) .

Q. How can researchers optimize this compound formulations for enhanced bioavailability in animal models?

  • Methodological Answer :

  • Solubility enhancement : Test co-solvents (e.g., PEG 400) or lipid-based carriers to overcome poor aqueous solubility (<0.1 mg/mL at pH 7.4) .
  • Pharmacokinetic profiling : Conduct crossover studies in rodents comparing oral vs. intravenous administration. Measure Cmax, Tmax, and AUC0–24h with LC-MS/MS .
  • Stability testing : Assess photodegradation under ICH Q1B conditions and refine storage recommendations (e.g., desiccation, amber glass) .

Data Reproducibility & Reporting

Q. What metadata is essential for ensuring reproducibility in rilpivirine-related studies?

  • Methodological Answer :

  • Raw data deposition : Upload HPLC chromatograms, NMR spectra, and pharmacokinetic datasets to repositories like Zenodo or ChEMBL .
  • Experimental details : Document batch-specific purity, solvent lot numbers, and equipment calibration dates in supplementary files .
  • Statistical code : Share scripts (e.g., R, Python) for dose-response curve fitting or resistance mutation frequency calculations .

Ethical & Regulatory Compliance

Q. How should researchers address rilpivirine’s teratogenicity risks in preclinical pregnancy models?

  • Methodological Answer :

  • Animal studies : Follow FDA guidelines for reproductive toxicity testing in rodents, including dose escalation (e.g., 1×, 3×, 10× human equivalent doses) and histopathological analysis .
  • Registry alignment : Report findings to the Antiretroviral Pregnancy Registry (APR) for inclusion in risk-benefit assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.